molecular formula C25H20F2N4O2 B2734999 1-(4-(3-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide CAS No. 1251684-33-9

1-(4-(3-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2734999
CAS No.: 1251684-33-9
M. Wt: 446.458
InChI Key: GVFDRUVYMYHDIN-UHFFFAOYSA-N
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Description

1-(4-(3-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C25H20F2N4O2 and its molecular weight is 446.458. The purity is usually 95%.
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Biological Activity

1-(4-(3-fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide, with the CAS number 1251684-33-9, is a synthetic compound that has garnered attention for its potential biological activities. Its structure features an imidazole core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is C25H20F2N4O2C_{25}H_{20}F_{2}N_{4}O_{2}, with a molecular weight of 446.4 g/mol. The structure includes two fluorobenzyl groups and an imidazole-4-carboxamide moiety, which are crucial for its biological interactions.

PropertyValue
CAS Number1251684-33-9
Molecular FormulaC25H20F2N4O2
Molecular Weight446.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring is known to participate in hydrogen bonding and electrostatic interactions, which facilitate binding to target proteins.

Potential Targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are critical for numerous physiological processes.
  • Enzyme Inhibition : Studies suggest that similar compounds in the imidazole class can inhibit enzymes involved in inflammatory pathways, such as lipoxygenases.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, imidazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

Research has demonstrated that imidazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound may possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that similar compounds can significantly reduce cell viability in cancer cell lines by inducing apoptosis. For example, a study on related imidazole compounds indicated a reduction in cell proliferation rates by up to 70% at certain concentrations.
  • In Vivo Studies : Animal models have been used to evaluate the anti-inflammatory effects of imidazole derivatives. In one study, administration of an imidazole compound resulted in decreased levels of TNF-alpha and IL-6 in serum, indicating reduced systemic inflammation.
  • Structure-Activity Relationship (SAR) : The modification of functional groups on the imidazole ring has been explored to enhance potency and selectivity against specific targets. Such studies highlight the importance of fluorine substitution in improving bioavailability and metabolic stability.

Properties

IUPAC Name

1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]-N-[(4-fluorophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N4O2/c26-20-8-4-17(5-9-20)13-28-25(33)23-15-31(16-29-23)14-18-6-10-22(11-7-18)30-24(32)19-2-1-3-21(27)12-19/h1-12,15-16H,13-14H2,(H,28,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFDRUVYMYHDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.